2,5-Dichloro-3-(1-chloroethyl)quinoline
CAS No.:
Cat. No.: VC13842034
Molecular Formula: C11H8Cl3N
Molecular Weight: 260.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H8Cl3N |
|---|---|
| Molecular Weight | 260.5 g/mol |
| IUPAC Name | 2,5-dichloro-3-(1-chloroethyl)quinoline |
| Standard InChI | InChI=1S/C11H8Cl3N/c1-6(12)7-5-8-9(13)3-2-4-10(8)15-11(7)14/h2-6H,1H3 |
| Standard InChI Key | WCTXXQPSVHFGNA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=C(N=C2C=CC=C(C2=C1)Cl)Cl)Cl |
Introduction
Chemical Structure and Molecular Characteristics
Structural Elucidation
The quinoline core of 2,5-dichloro-3-(1-chloroethyl)quinoline consists of a bicyclic system with a benzene ring fused to a pyridine ring. The substitution pattern is critical to its chemical behavior:
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Position 2 and 5: Chlorine atoms introduce electron-withdrawing effects, enhancing electrophilic substitution reactivity and influencing intermolecular interactions.
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Position 3: The 1-chloroethyl group () adds steric bulk and potential sites for nucleophilic substitution or elimination reactions .
The compound’s three-dimensional conformation has been studied via computational models, which suggest that the chloroethyl group adopts a staggered configuration to minimize steric clashes with adjacent substituents .
Spectroscopic Data
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NMR: NMR spectra typically show resonances for the methylene protons of the chloroethyl group at (triplet) and aromatic protons at .
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at , consistent with the molecular formula .
Synthesis and Manufacturing
Chlorination Strategies
A patented method for synthesizing halogenated quinolines involves chlorinating 8-hydroxyquinoline derivatives in chloroform using iodine as a catalyst. For example, US3560508A describes the chlorination of 8-hydroxyquinoline with excess chlorine gas in the presence of 0.5–5% iodine, yielding dichlorinated products with high purity . While this patent focuses on 5,7-dichloro-8-hydroxyquinoline, analogous approaches may apply to 2,5-dichloro-3-(1-chloroethyl)quinoline by modifying starting materials and reaction conditions.
Friedel-Crafts Alkylation
Physicochemical Properties
Solubility and Partitioning
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Solubility: Low solubility in polar solvents (e.g., water) but moderate solubility in chloroform and dimethyl sulfoxide (DMSO) .
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LogP: Calculated , indicating high lipophilicity, which enhances membrane permeability in biological systems .
Biological Activities and Mechanisms
Antiviral Activity
Quinolines interfere with viral polymerases and proteases. Recent studies highlight Rh(III)-catalyzed quinoline derivatives as inhibitors of SARS-CoV-2 main protease (M), with binding affinities () in the nanomolar range .
Applications in Medicinal Chemistry and Beyond
Drug Development
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Lead Optimization: The compound’s halogen atoms and lipophilicity make it a candidate for structure-activity relationship (SAR) studies aimed at improving pharmacokinetic profiles .
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Prodrug Design: The chloroethyl group can be modified to release cytotoxic agents selectively in tumor microenvironments .
Materials Science
Halogenated quinolines serve as ligands in organometallic catalysts and precursors for organic semiconductors. Their electron-deficient aromatic systems facilitate charge transport in thin-film transistors .
Comparative Analysis of Quinoline Derivatives
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